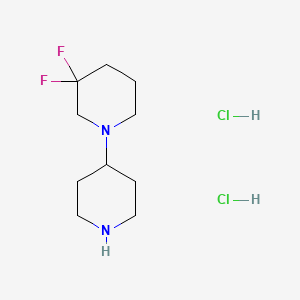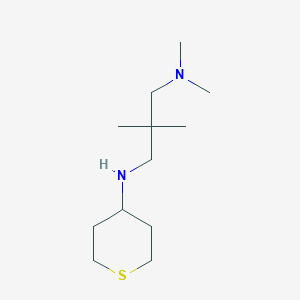![molecular formula C8H6ClN3O2 B13030072 4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1638764-15-4](/img/structure/B13030072.png)
4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains a pyridine ring fused to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the nitration of 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidation states using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 4-chloro-3-methyl-5-amino-1H-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-chloro-3-carboxy-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Applications De Recherche Scientifique
4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies related to cell signaling pathways and cancer research due to its potential inhibitory effects on specific enzymes and receptors.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration . The inhibition of these receptors can lead to the suppression of tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a nitro group and a methyl group on the pyrrolo[2,3-b]pyridine scaffold. This combination of functional groups allows for diverse chemical modifications and enhances its potential as a versatile building block in medicinal chemistry.
Propriétés
Numéro CAS |
1638764-15-4 |
|---|---|
Formule moléculaire |
C8H6ClN3O2 |
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-2-10-8-6(4)7(9)5(3-11-8)12(13)14/h2-3H,1H3,(H,10,11) |
Clé InChI |
DSFUDLWLGUPYPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC2=NC=C(C(=C12)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine](/img/structure/B13029998.png)
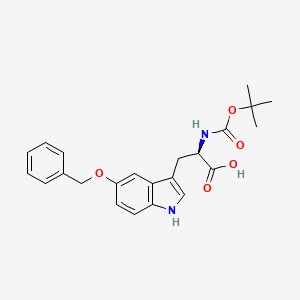
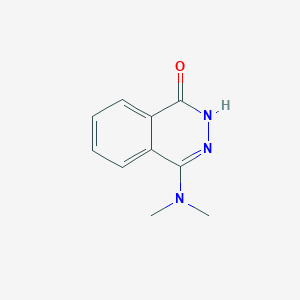
![7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030030.png)
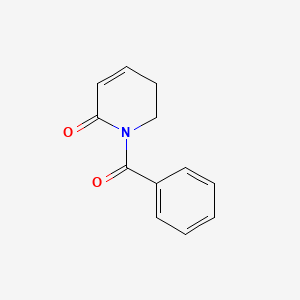
![6,6'-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13030037.png)

![Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate](/img/structure/B13030042.png)
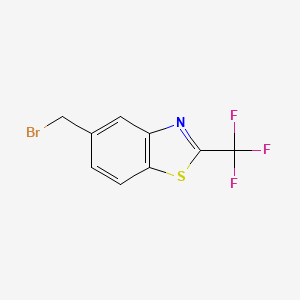
![5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13030048.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13030061.png)
